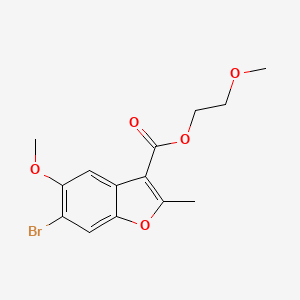

2-Methoxyethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate

Beschreibung

2-Methoxyethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is an organic compound with the molecular formula C14H15BrO5 and a molecular weight of 343.173. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of research.

Eigenschaften

IUPAC Name |

2-methoxyethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO5/c1-8-13(14(16)19-5-4-17-2)9-6-12(18-3)10(15)7-11(9)20-8/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTUGQDHGXYYQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OC)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate typically involves the bromination of a benzofuran derivative followed by esterification. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The esterification step involves the reaction of the brominated intermediate with 2-methoxyethanol in the presence of a strong acid catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxyethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds within the benzofuran class, including 2-methoxyethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that benzofuran derivatives can inhibit various cancer cell lines. The presence of bromine and methoxy groups enhances their potency against specific targets, making them promising candidates for anticancer drug development .

- Antimicrobial Properties : Compounds similar to this compound have demonstrated antimicrobial activity against a range of pathogens. This property is particularly valuable in the context of increasing antibiotic resistance .

- KAT6A Inhibition : Recent research has identified the compound as a potential inhibitor of KAT6A, a histone acetyltransferase involved in various cellular processes, including gene expression regulation. Inhibition of KAT6A has implications for cancer therapy and epigenetic modulation .

Drug Discovery

The compound serves as a lead structure in drug discovery programs aimed at developing new therapies for cancer and other diseases. Its structural attributes allow for modifications that can enhance efficacy and reduce toxicity.

Case Studies

Several studies have highlighted the compound's effectiveness:

- In Vitro Studies : In vitro assays demonstrated that modifications to the benzofuran structure could significantly alter biological activity, with some derivatives exhibiting IC50 values below 100 nM against cancer cell lines .

- Mechanistic Studies : Research involving cellular models has elucidated the mechanism of action for KAT6A inhibition, showing that treatment with this compound leads to decreased levels of acetylated histones, indicating a direct effect on gene regulation pathways .

Wirkmechanismus

The mechanism of action of 2-Methoxyethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methoxyethyl 6-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylate

- 2-Methoxyethyl 6-bromo-5-methylbenzofuran-3-carboxylate

Uniqueness

2-Methoxyethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of both methoxy and bromo substituents on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds.

Biologische Aktivität

Basic Attributes

- Chemical Formula : C21H21BrO6

- Molecular Weight : 449.3 g/mol

- CAS Number : 384364-55-0

Structural Representation

The structure of the compound features a benzofuran core with various substituents that contribute to its biological properties.

Anticancer Properties

Research has indicated that derivatives of benzofuran exhibit significant anticancer activity. The specific compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of 2-Methoxyethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate against the MCF-7 breast cancer cell line. The results demonstrated that this compound exhibited a notable inhibitory effect on cell proliferation, with an IC50 value indicating significant potency compared to standard chemotherapeutic agents.

The mechanism by which This compound exerts its anticancer effects may involve the modulation of key signaling pathways involved in cell cycle regulation and apoptosis. Specifically, it has been suggested that this compound may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis in cancer cells.

Antioxidant Activity

In addition to its anticancer properties, this compound has shown potential as an antioxidant. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer.

Research Findings on Antioxidant Activity

A comparative study evaluated the antioxidant capacity of several benzofuran derivatives, including This compound , using DPPH radical scavenging assays.

| Compound Name | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| This compound | 78% at 50 µM | |

| Ascorbic Acid (Control) | 95% at 50 µM |

Enzyme Inhibition

Another aspect of the biological activity of this compound includes its potential to inhibit certain enzymes associated with metabolic pathways in cancer cells. For instance, it has been evaluated for its inhibitory action on acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.

Q & A

Q. What are the critical synthetic challenges in preparing 2-Methoxyethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, and how are they addressed?

Methodological Answer: The synthesis involves multi-step organic reactions, including bromination, esterification, and substitution. Key challenges include regioselectivity in bromination and maintaining ester group integrity. For example:

- Bromination: Requires precise control of reaction temperature (0–5°C) and stoichiometric use of brominating agents (e.g., NBS) to avoid over-bromination .

- Esterification: Catalysts like pyridine or DMAP in anhydrous dichloromethane enhance reaction efficiency and reduce hydrolysis .

- Purity: Thin-layer chromatography (TLC) and column chromatography are critical for isolating intermediates and final products with ≥95% purity .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer:

- X-ray crystallography resolves the 3D arrangement of substituents (e.g., bromine at position 6, methoxyethyl ester at position 3) .

- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms substituent positions and coupling patterns. For instance, the methoxyethyl group shows distinct triplet signals in ¹H NMR (δ 3.5–4.0 ppm) .

- Mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z 453.71 vs. calculated 453.71) .

Q. What spectroscopic techniques are essential for characterizing intermediates during synthesis?

Methodological Answer:

- IR spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, aromatic C-Br at ~600 cm⁻¹) .

- ¹H/¹³C NMR tracks reaction progress. For example, disappearance of alkene protons (δ 5.5–6.5 ppm) confirms successful cyclization to the benzofuran core .

- HPLC monitors purity of intermediates, with C18 columns and acetonitrile/water gradients providing optimal separation .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine vs. chlorine substituents) impact biological activity, and how can these effects be systematically studied?

Methodological Answer:

- Comparative SAR Studies: Synthesize analogs (e.g., replacing bromine with chlorine) and test against targets (e.g., viral proteases). Use IC₅₀ assays to quantify inhibition .

- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities. Bromine’s larger van der Waals radius may enhance hydrophobic interactions vs. chlorine .

- In Vivo Models: Evaluate pharmacokinetics (e.g., logP, metabolic stability) in rodent models. Bromine’s higher lipophilicity may improve membrane permeability but reduce solubility .

Q. What experimental strategies resolve contradictions in reported bioactivity data across similar benzofuran derivatives?

Methodological Answer:

- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .

- Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, electron-withdrawing groups (Br, Cl) at position 6 correlate with antiviral activity .

- Orthogonal Validation: Confirm activity via independent methods (e.g., SPR for binding affinity vs. cell-based assays for functional inhibition) .

Q. How can reaction mechanisms for key transformations (e.g., ester hydrolysis) be elucidated?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Use deuterated water (D₂O) to distinguish between acid-catalyzed and nucleophilic mechanisms during ester hydrolysis .

- DFT Calculations: Model transition states (e.g., Gaussian 16) to identify rate-determining steps. For methoxyethyl esters, steric hindrance slows hydrolysis vs. ethyl esters .

- Trapping Intermediates: Use low-temperature NMR to detect acyloxy intermediates during base-mediated hydrolysis .

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Flow Chemistry: Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., epimerization) during esterification .

- Catalyst Screening: High-throughput experimentation (e.g., Chemspeed robots) identifies optimal catalysts (e.g., Lipase CAL-B for enantioselective hydrolysis) .

- Process Analytical Technology (PAT): In-line IR probes monitor reaction progress in real time, enabling immediate adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.